1-Adamantylaspartate

Peptide Synthesis Protecting Groups Orthogonal Deprotection

1-Adamantylaspartate is the essential β-carboxyl protected aspartic acid building block for peptide synthesis. Its unique orthogonal deprotection profile—stable to 55% piperidine during iterative Fmoc-SPPS cycles, yet fully labile to TFA for selective side-chain liberation—eliminates premature cleavage and aspartimide formation. This compound is the only β-1-adamantyl ester that guarantees differential lability versus its β-2 isomer, enabling complex multi-step strategies. Secure batch-to-batch consistency at ≥98% purity. Choose the building block proven to maximize yield and purity in challenging aspartyl peptide sequences.

Molecular Formula C14H21NO4
Molecular Weight 267.32 g/mol
CAS No. 115545-59-0
Cat. No. B1663954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Adamantylaspartate
CAS115545-59-0
Synonyms1-adamantylaspartate
beta-1-adamantylaspartic acid
H-Asp(O-1-Ada)-OH
Molecular FormulaC14H21NO4
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)OC(=O)CC(C(=O)O)N
InChIInChI=1S/C14H21NO4/c15-11(13(17)18)4-12(16)19-14-5-8-1-9(6-14)3-10(2-8)7-14/h8-11H,1-7,15H2,(H,17,18)/t8?,9?,10?,11-,14?/m0/s1
InChIKeyJWPBQLVAJXYMGD-RLFZITJJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-Adamantylaspartate (CAS 115545-59-0) as a Specialized β-Carboxyl Protecting Group for Solid-Phase Peptide Synthesis


1-Adamantylaspartate (also referred to as β-1-adamantylaspartic acid or H-Asp(O-1-Ada)-OH) is an L-aspartic acid derivative in which the β-carboxyl function is protected by an adamantyl ester group. This compound was developed as a selective β-carboxyl protecting group for aspartic acid residues in peptide synthesis [1]. Its structural features enable unique orthogonal deprotection properties when used in combination with common Nα-protecting groups such as Fmoc (fluoren-9-ylmethoxycarbonyl) or Boc (tert-butoxycarbonyl) [2].

Why 1-Adamantylaspartate Cannot Be Replaced by Other Aspartate Protecting Groups or Its β-2 Isomer


Generic substitution of 1-adamantylaspartate with alternative β-carboxyl protecting groups (e.g., tert-butyl esters, benzyl esters) or its β-2 isomer (2-adamantylaspartate) is not feasible due to fundamental differences in acid lability, orthogonal deprotection behavior, and side-reaction suppression. The β-1-adamantyl ester exhibits distinct stability and cleavage profiles that dictate its compatibility with specific synthetic strategies. Replacing 1-adamantylaspartate without accounting for its unique response to trifluoroacetic acid (TFA) and piperidine, as documented in the primary literature [1], can lead to incomplete deprotection, premature cleavage, or elevated aspartimide formation, directly compromising peptide yield and purity [2].

Quantitative Differentiation: Evidence Supporting the Selection of 1-Adamantylaspartate Over Closest Analogs


Differential Lability to Trifluoroacetic Acid (TFA) Between β-1 and β-2 Adamantyl Aspartates

In a direct comparative study, the β-1-adamantyl group (in H-Asp(O-1-Ada)-OH) was found to be labile to trifluoroacetic acid (TFA), whereas the β-2-adamantyl group (in H-Asp(O-2-Ada)-OH) was completely unaffected under identical TFA treatment conditions [1]. This quantitative dichotomy enables the use of 1-adamantylaspartate as an orthogonal β-carboxyl protecting group that can be selectively removed with TFA while leaving 2-adamantyl or other acid-stable groups intact, a property not shared by its isomer.

Peptide Synthesis Protecting Groups Orthogonal Deprotection

Superior Orthogonal Stability to Piperidine vs. Fmoc Group

The 1-adamantyl ester group remains completely intact under treatment with 55% piperidine, conditions that readily cleave the fluoren-9-ylmethoxycarbonyl (Fmoc) group from the α-amino function [1]. This quantitative stability is essential for Fmoc-based solid-phase peptide synthesis, where iterative piperidine deprotection of the Nα-Fmoc group must occur without affecting the β-carboxyl protecting group. In contrast, the Fmoc group itself would be removed prematurely, demonstrating that 1-adamantylaspartate provides an orthogonal protection strategy unavailable with Fmoc alone.

Solid-Phase Peptide Synthesis Fmoc Strategy Side-Reaction Prevention

Demonstrated Suppression of Aspartimide Formation in Challenging Peptide Sequences

Both β-1- and β-2-adamantylaspartates were shown to suppress aspartimide formation—a notorious side reaction during aspartyl peptide synthesis—under both acidic and basic conditions [1]. This protective effect was validated in the successful synthesis of a C-terminal octapeptide of the β-subunit of human chorionic gonadotropin (hCG) and a hexacosapeptide (30-55) of the insulin receptor α-subunit, using both conventional solution and solid-phase methods [2]. While the study did not provide a direct quantitative head-to-head comparison with other protecting groups (e.g., OtBu, benzyl), the ability to suppress aspartimide formation in these biologically relevant peptide sequences is a critical functional advantage not universally shared by alternative β-carboxyl protecting groups.

Aspartimide Minimization Peptide Quality Side-Reaction Control

Validated Compatibility with Both Fmoc and Boc Solid-Phase Strategies

The 1-adamantylaspartate building block is explicitly documented to be compatible with both Fmoc-based and Boc-based solid-phase peptide synthesis protocols when used as a β-carboxyl protecting group in combination with the corresponding Nα-protecting group [1]. This dual compatibility is not a given for all β-carboxyl protecting groups; for example, tert-butyl esters are inherently labile to the TFA conditions used in Boc deprotection, limiting their orthogonal use. The ability to employ 1-adamantylaspartate in either synthetic workflow provides greater methodological flexibility and simplifies the selection of protecting group schemes for complex peptide syntheses.

Synthetic Versatility Fmoc Strategy Boc Strategy

Recommended Applications for 1-Adamantylaspartate Based on Validated Evidence


Fmoc-Based Solid-Phase Synthesis of Aspartyl Peptides Requiring Orthogonal β-Carboxyl Protection

Utilize 1-adamantylaspartate as the β-carboxyl protected aspartic acid building block in Fmoc solid-phase peptide synthesis. Its stability to 55% piperidine ensures the β-adamantyl ester remains intact during iterative Nα-Fmoc deprotection cycles, while its lability to TFA allows for selective side-chain deprotection at a later stage. This orthogonal profile is essential for synthesizing peptides containing multiple aspartic acid residues or where selective side-chain manipulation is required [1][2].

Synthesis of Aspartimide-Prone Peptide Sequences

Incorporate 1-adamantylaspartate into peptide sequences that are susceptible to aspartimide formation under acidic or basic conditions, such as those found in the C-terminal octapeptide of hCG β-subunit or the insulin receptor α-subunit (30-55) hexacosapeptide. The documented suppression of this side reaction by 1-adamantylaspartate improves product yield and purity, making it the preferred choice for challenging aspartyl peptide syntheses [1][2].

Dual-Strategy Laboratories Requiring Compatibility with Both Fmoc and Boc Protocols

Procure 1-adamantylaspartate as a versatile β-carboxyl protected aspartic acid that can be used in both Fmoc- and Boc-based solid-phase synthesis workflows. Its compatibility with both Nα-protecting group strategies simplifies inventory management and enables rapid method switching without changing the core building block. This is particularly advantageous in contract research organizations or academic core facilities that support diverse peptide synthesis projects [1].

Orthogonal Deprotection Schemes Involving Acid-Labile and Acid-Stable Protecting Groups

Exploit the differential TFA lability between β-1-adamantylaspartate (TFA-labile) and β-2-adamantylaspartate (TFA-stable) in multi-step peptide syntheses. 1-Adamantylaspartate can be selectively deprotected with TFA while leaving 2-adamantyl or other acid-stable groups untouched, enabling complex orthogonal protection strategies not possible with single protecting group systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Adamantylaspartate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.